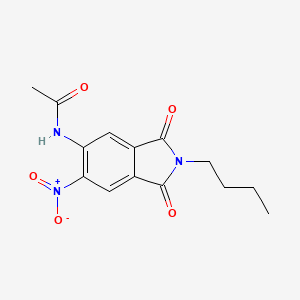
N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)acetamide: is an organic compound with the molecular formula C14H15N3O5 This compound is characterized by its isoindolinyl core, which is substituted with a butyl group, a nitro group, and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)acetamide typically involves the following steps:
Formation of the Isoindolinyl Core: The isoindolinyl core can be synthesized through a cyclization reaction involving a phthalic anhydride derivative and an amine.
Introduction of the Butyl Group: The butyl group can be introduced via an alkylation reaction using a suitable butylating agent.
Nitration: The nitro group is introduced through a nitration reaction, typically using a mixture of concentrated nitric acid and sulfuric acid.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoindolinyl derivatives.
科学的研究の応用
N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer progression.
類似化合物との比較
N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)acetamide can be compared with other similar compounds, such as:
N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)benzamide: Similar structure but with a benzamide group instead of an acetamide group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a butyl group, nitro group, and acetamide group makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C14H15N3O5 |
|---|---|
分子量 |
305.29 g/mol |
IUPAC名 |
N-(2-butyl-6-nitro-1,3-dioxoisoindol-5-yl)acetamide |
InChI |
InChI=1S/C14H15N3O5/c1-3-4-5-16-13(19)9-6-11(15-8(2)18)12(17(21)22)7-10(9)14(16)20/h6-7H,3-5H2,1-2H3,(H,15,18) |
InChIキー |
KFINCMROPIMUDZ-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(=O)C2=CC(=C(C=C2C1=O)[N+](=O)[O-])NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


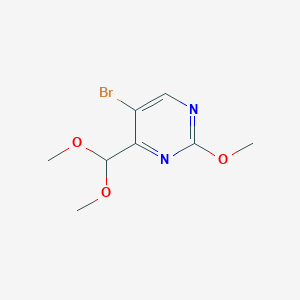


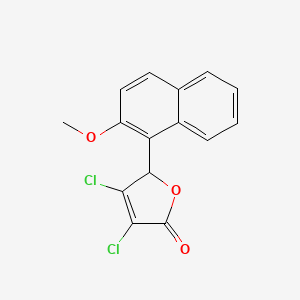
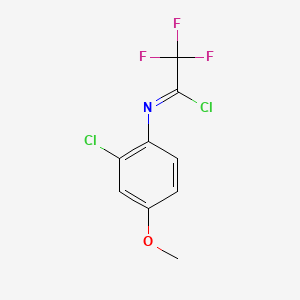
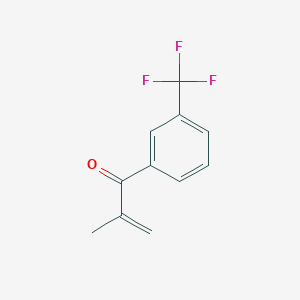
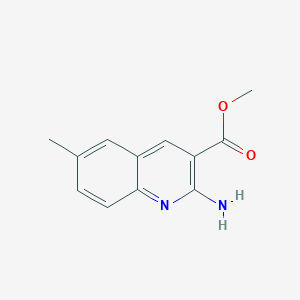
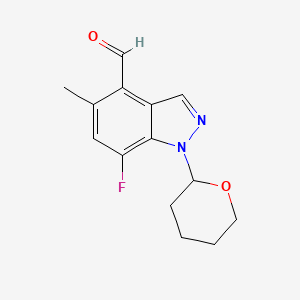
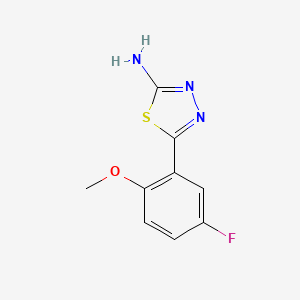
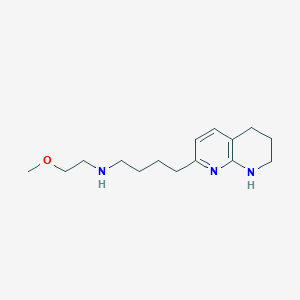
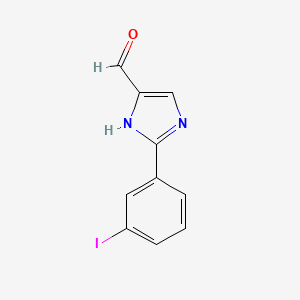
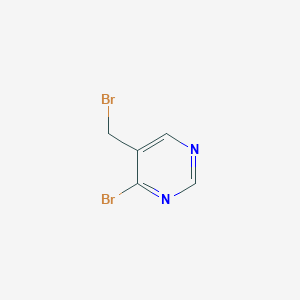
![2-(4-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13683815.png)

